molecular formula C15H12ClNO4 B6409047 4-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261893-36-0

4-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6409047
CAS RN: 1261893-36-0
M. Wt: 305.71 g/mol
InChI Key: KCVULHJXNQTPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid, or 4-CMC for short, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 300.35 g/mol, and is soluble in water, ethanol, and other organic solvents. 4-CMC is most commonly used as a research chemical in laboratories, as it is known to have a variety of biochemical and physiological effects on cells and organisms.

Scientific Research Applications

4-CMC is used in a variety of scientific research applications, including in the study of drug metabolism, pharmacology, and toxicology. It is also used to study the effects of drugs on cells and organisms, as well as the effects of environmental pollutants on cells. Additionally, 4-CMC has been used to study the effects of various compounds on the human body, such as the effects of hormones and neurotransmitters.

Mechanism of Action

4-CMC acts as a competitive inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, 4-CMC increases the amount of acetylcholine in the body, which can lead to a variety of physiological effects. Additionally, 4-CMC has been shown to act as an agonist of the serotonin receptor 5-HT2A, which may explain its effects on the central nervous system.
Biochemical and Physiological Effects
4-CMC has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to increase the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which can lead to a variety of effects on behavior and mood. Additionally, 4-CMC has been shown to increase the levels of various hormones, such as cortisol, which can lead to changes in metabolism and energy levels.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-CMC in laboratory experiments is its ability to act as an inhibitor of AChE and an agonist of 5-HT2A. This makes it useful for studying the effects of drugs on cells and organisms, as well as the effects of environmental pollutants on cells. Additionally, 4-CMC is relatively easy to synthesize and is relatively stable, making it suitable for long-term experiments. However, one limitation of 4-CMC is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 4-CMC research. One possible direction is to further study its effects on the human body, such as its effects on mood and behavior. Additionally, further research could be done on the effects of 4-CMC on the environment, as it has been shown to have some effects on aquatic organisms. Additionally, further research could be done to develop new methods of synthesis, as well as to develop new uses for 4-CMC in laboratory experiments. Finally, further research could be done to develop new therapeutic applications for 4-CMC, such as for the treatment of neurological disorders.

Synthesis Methods

4-CMC can be synthesized using a variety of methods. The most commonly used method is the Biginelli reaction, which involves the condensation of urea, aldehyde, and an acid in the presence of an acid catalyst. This method yields a mixture of 4-CMC and other compounds, which can then be purified using chromatography. Other methods of synthesis include the use of anilines, phenols, and other reagents.

properties

IUPAC Name

4-(3-carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-21-13-7-9(2-4-10(13)15(19)20)8-3-5-12(16)11(6-8)14(17)18/h2-7H,1H3,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVULHJXNQTPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691597
Record name 3'-Carbamoyl-4'-chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carbamoyl-4-chlorophenyl)-2-methoxybenzoic acid

CAS RN

1261893-36-0
Record name 3'-Carbamoyl-4'-chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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